

5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS number 126520-01-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B159961

[Get Quote](#)

An In-depth Technical Guide to **5-(2-chlorophenyl)-1H-pyrazol-3-amine**

Abstract

This technical guide provides a comprehensive overview of **5-(2-chlorophenyl)-1H-pyrazol-3-amine** (CAS No. 126520-01-2), a pivotal heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, details established synthetic routes with mechanistic insights, and explores its significant role as a versatile intermediate in the development of targeted therapeutics, particularly in oncology and inflammatory diseases. Key applications, including its use in the synthesis of novel kinase inhibitors, are discussed. Furthermore, this guide outlines standard analytical methodologies for characterization and provides essential safety and handling protocols. This paper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction and Core Compound Profile

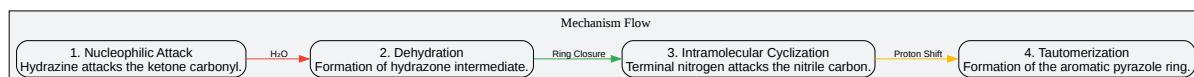
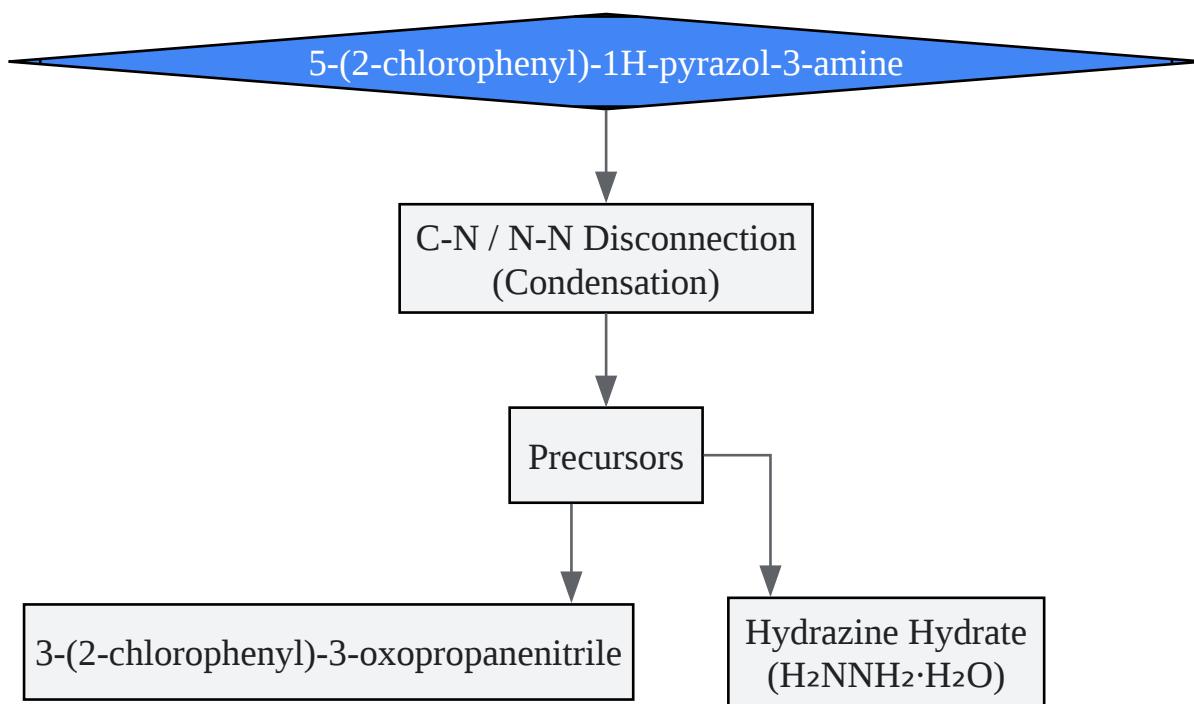
5-(2-chlorophenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole that has emerged as a highly valuable scaffold in synthetic chemistry.^{[1][2]} The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a motif frequently found in biologically active compounds.^[3] The specific substitution pattern of this compound—an amine group at the 3-position and a 2-chlorophenyl moiety at the 5-position—confers a unique

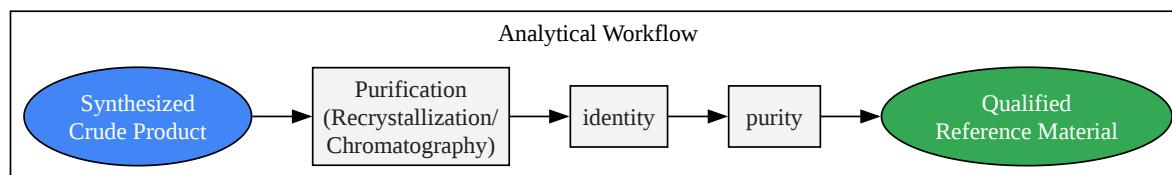
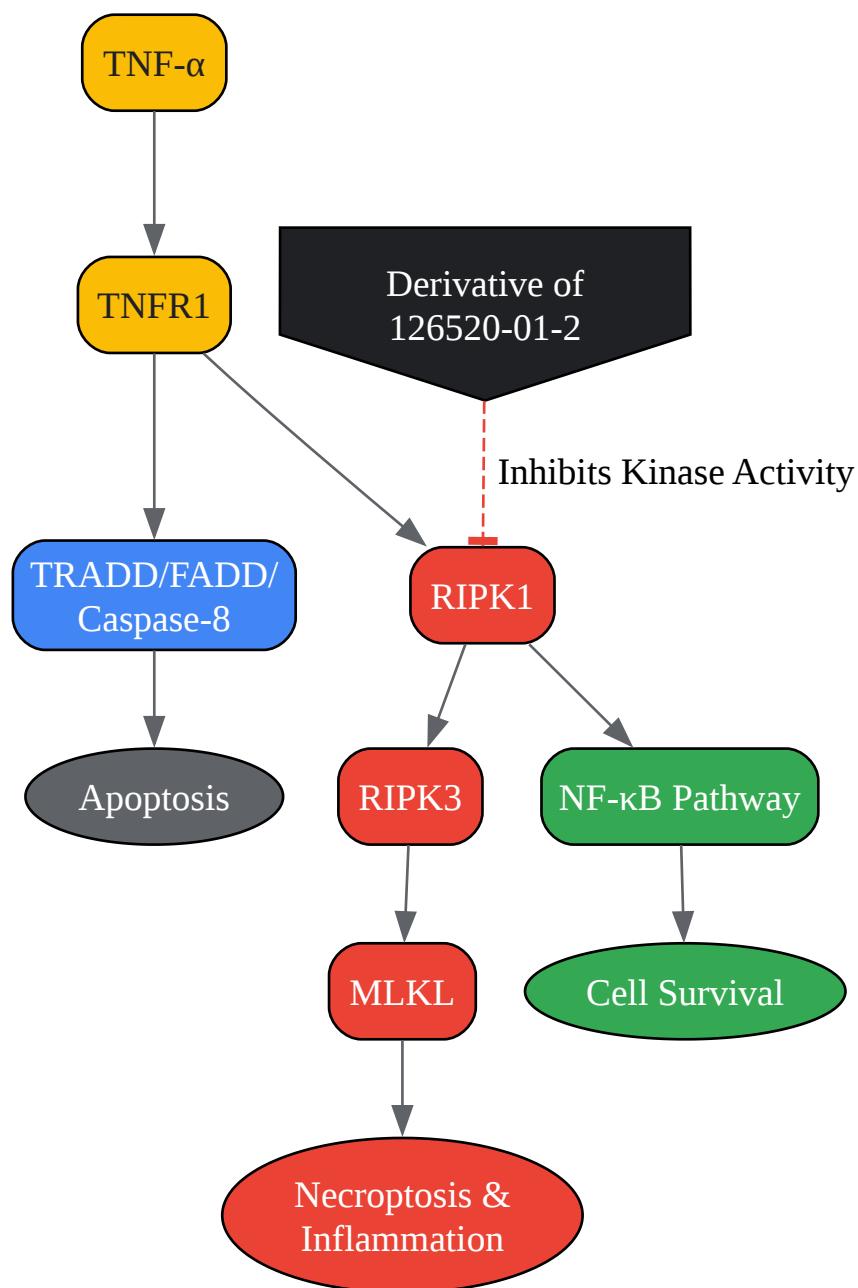
combination of reactivity and structural properties, making it an ideal starting point for constructing more complex molecular architectures.^[1]

Its primary value lies in its role as a key intermediate.^{[1][2]} The amine group serves as a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.^[4] The 2-chlorophenyl group influences the compound's lipophilicity and steric profile, which can be critical for modulating the pharmacological activity of its derivatives.^[5] Consequently, this molecule is extensively used in the discovery of novel anti-inflammatory agents, anti-cancer therapeutics, and potent agrochemicals such as fungicides and herbicides.^{[1][2][5]}

Physicochemical Properties

A summary of the key physicochemical properties for **5-(2-chlorophenyl)-1H-pyrazol-3-amine** is presented below.



Property	Value	Source(s)
CAS Number	126520-01-2	[2][6][7]
Molecular Formula	C ₉ H ₈ CIN ₃	[6][8]
Molecular Weight	193.63 g/mol	[6][9]
IUPAC Name	5-(2-chlorophenyl)-1H-pyrazol-3-amine	[2]
Synonyms	3-Amino-5-(2-chlorophenyl)pyrazole, 3-(2-Chlorophenyl)-1H-pyrazol-5-amine	[1][8][10]
SMILES	NC1=NNC(C2=CC=CC=C2Cl)=C1	[6]
Appearance	Typically an off-white to light-yellow solid (inferred)	N/A
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[7]



Synthesis and Mechanism

The synthesis of 3-amino-5-arylpypyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β -ketonitrile with hydrazine or its salts.[\[11\]](#) This approach offers high yields and regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule begins by disconnecting the pyrazole ring. The key disconnection is across the N-N bond and the C-N bond of the enamine moiety, leading back to two primary precursors: hydrazine and a suitable β -ketonitrile, specifically 3-(2-chlorophenyl)-3-oxopropanenitrile (also known as 2-chlorobenzoylacetone nitrile).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 126520-01-2 | MFCD02664266 | 3-(2-Chlorophenyl)-1H-pyrazol-5-amine [aaronchem.com]
- 7. 126520-01-2|3-Amino-5-(2-chlorophenyl)pyrazole|BLD Pharm [bldpharm.com]
- 8. 2-bromo-1-(4-methoxyphenyl)ethanone | CymitQuimica [cymitquimica.com]
- 9. 3-(2-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE CAS#: 126520-01-2 [amp.chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-(2-chlorophenyl)-1H-pyrazol-3-amine CAS number 126520-01-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159961#5-2-chlorophenyl-1h-pyrazol-3-amine-cas-number-126520-01-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com